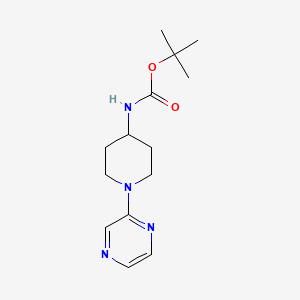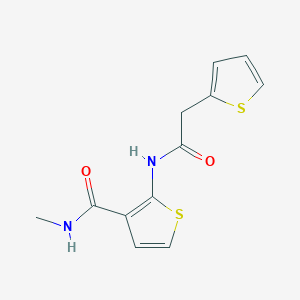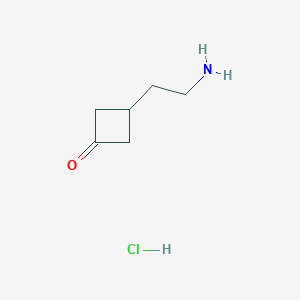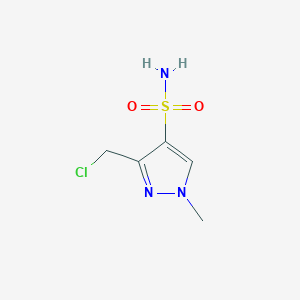
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate is a small molecule with the CAS number 1242240-88-5 . It is composed of several functional groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups . The exact structure can be viewed using the NMR data provided by the supplier .Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.35 . It’s highly soluble, with a solubility of 6.64 mg/ml . The compound has a high GI absorption and is BBB permeant . It’s not a substrate or inhibitor for various CYP enzymes .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate is involved in the synthesis of complex pharmaceutical compounds. A notable example is its use in the synthesis of a p38 MAP kinase inhibitor, which has potential applications in treating rheumatoid arthritis and psoriasis. This process involves key steps like tandem Heck-lactamization and Grignard addition, demonstrating its role in intricate organic synthesis for therapeutic purposes (Chung et al., 2006).
Intermediate in Biologically Active Compounds
- This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate and subsequent confirmation via MS and HNMR spectrum indicates its significance in medicinal chemistry (Kong et al., 2016).
Contribution to Material Science
- In material science, derivatives of this compound with electron-donating amino groups have been studied for their impact on thermal, redox, and UV-Vis absorption and emission properties. This research is vital for developing new materials with specific optical properties (Palion-Gazda et al., 2019).
Role in Organic Process Research
- The compound is used in organic process research, such as the synthesis of an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This showcases its utility in the development of immunomodulatory drugs (Li et al., 2012).
Utility in Chemical Synthesis and Analysis
- Its derivatives, like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, are utilized in chemical synthesis. The analysis of such compounds, including X-ray crystallography, aids in understanding molecular structures and interactions (Richter et al., 2009).
Involvement in Coordination Chemistry
- The compound's derivatives are used in coordination chemistry, as seen in the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands. These have applications in creating luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).
Safety and Hazards
The safety data sheet (SDS) for Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate can be inquired from the supplier . The compound has a hazard statement of H302-H315-H318-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl N-(1-pyrazin-2-ylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-4-8-18(9-5-11)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLMVWSCWCBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2887291.png)
![Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2887294.png)
![4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2887295.png)
![3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2887297.png)

![2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2887303.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2887307.png)






